2'-Acetoxy-2,2,2-trifluoroacetophenone
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2’-Acetoxy-2,2,2-trifluoroacetophenone, focusing on six unique applications:
Catalysis in Organic Synthesis
2’-Acetoxy-2,2,2-trifluoroacetophenone is used as an organocatalyst in various organic reactions. Its unique structure, featuring both acetoxy and trifluoromethyl groups, enhances its reactivity and selectivity. This compound is particularly effective in the oxidation of tertiary amines and azines to N-oxides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Development of Fluorinated Polymers
The compound is instrumental in the synthesis of new fluorinated polymers. These polymers exhibit high thermal stability, excellent film-forming properties, and significant molecular weight. Such characteristics make them suitable for advanced material applications, including coatings, membranes, and electronic devices .
Pharmaceutical Intermediates
2’-Acetoxy-2,2,2-trifluoroacetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable building block in medicinal chemistry .
Agricultural Chemicals
In the field of agrochemistry, this compound is used to develop novel pesticides and herbicides. The trifluoromethyl group contributes to the increased potency and environmental stability of these agrochemicals, ensuring effective pest control with minimal environmental impact .
Material Science
Researchers utilize 2’-Acetoxy-2,2,2-trifluoroacetophenone in the development of advanced materials. Its incorporation into polymer matrices can improve the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications such as aerospace and automotive industries .
Analytical Chemistry
The compound is also employed in analytical chemistry as a derivatizing agent. It helps in the detection and quantification of various analytes by enhancing their volatility and detectability in techniques such as gas chromatography-mass spectrometry (GC-MS). This application is crucial for environmental monitoring and forensic analysis .
These applications highlight the versatility and importance of 2’-Acetoxy-2,2,2-trifluoroacetophenone in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-5-3-2-4-7(8)9(15)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJPINRUMZWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Acetoxy-2,2,2-trifluoroacetophenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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